molecular formula C6H2F12O3P+ B055353 Bis(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-oxophosphanium CAS No. 120104-57-6

Bis(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-oxophosphanium

Cat. No. B055353
M. Wt: 381.03 g/mol
InChI Key: CQOZRHAWZDUAFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-oxophosphanium, commonly known as HOF·BF4, is a widely used reagent in synthetic chemistry. It is a highly reactive and versatile compound that can be used for a variety of chemical reactions, including nucleophilic substitution, electrophilic addition, and oxidative coupling. In

Mechanism Of Action

HOF·BF4 is a highly reactive compound that can undergo a variety of chemical reactions. The mechanism of action of HOF·BF4 depends on the specific reaction being carried out. In general, HOF·BF4 acts as a Lewis acid catalyst, activating nucleophiles and facilitating the formation of new chemical bonds. HOF·BF4 can also act as an oxidant, facilitating the oxidation of organic compounds.

Biochemical And Physiological Effects

HOF·BF4 has not been extensively studied for its biochemical and physiological effects. However, it is known to be a highly reactive and potentially toxic compound. HOF·BF4 can react with a variety of biological molecules, including proteins, nucleic acids, and lipids, potentially leading to cellular damage and toxicity. Therefore, caution should be exercised when working with HOF·BF4 in the laboratory.

Advantages And Limitations For Lab Experiments

HOF·BF4 has several advantages as a reagent in laboratory experiments. It is a highly reactive and versatile compound that can be used in a wide range of chemical reactions. HOF·BF4 is also relatively easy to synthesize and handle in the laboratory. However, HOF·BF4 also has several limitations. It is a highly reactive and potentially toxic compound that requires careful handling and storage. In addition, HOF·BF4 can be difficult to purify, and its reactivity can be difficult to control in some reactions.

Future Directions

There are several future directions for the use of HOF·BF4 in scientific research. One area of interest is the development of new synthetic methods using HOF·BF4 as a catalyst. HOF·BF4 has already been used in the synthesis of a wide range of organic compounds, but there is still much potential for the development of new reactions and applications. Another area of interest is the study of the biochemical and physiological effects of HOF·BF4. Further research is needed to understand the potential toxic effects of HOF·BF4 and to develop safe handling and disposal procedures. Finally, there is potential for the development of new applications for HOF·BF4 in the fields of materials science and nanotechnology.

Synthesis Methods

The synthesis of HOF·BF4 involves the reaction between hexafluoroisopropanol (HFIP) and triphenylphosphine oxide (TPPO) in the presence of boron trifluoride etherate (BF3·OEt2). The reaction proceeds via a complex mechanism involving the formation of a phosphonium intermediate, which then reacts with the BF3·OEt2 to form HOF·BF4. The yield of the reaction can be improved by using excess HFIP and TPPO and by carefully controlling the reaction conditions.

Scientific Research Applications

HOF·BF4 has been widely used in scientific research as a reagent for various chemical reactions. It has been used in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials. HOF·BF4 has also been used as a catalyst in a variety of reactions, including the synthesis of cyclic carbonates, epoxides, and lactones. In addition, HOF·BF4 has been used as a Lewis acid catalyst in the synthesis of biologically active compounds, such as amino acids and peptides.

properties

CAS RN

120104-57-6

Product Name

Bis(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-oxophosphanium

Molecular Formula

C6H2F12O3P+

Molecular Weight

381.03 g/mol

IUPAC Name

bis(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-oxophosphanium

InChI

InChI=1S/C6H2F12O3P/c7-3(8,9)1(4(10,11)12)20-22(19)21-2(5(13,14)15)6(16,17)18/h1-2H/q+1

InChI Key

CQOZRHAWZDUAFB-UHFFFAOYSA-N

SMILES

C(C(F)(F)F)(C(F)(F)F)O[P+](=O)OC(C(F)(F)F)C(F)(F)F

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)O[P+](=O)OC(C(F)(F)F)C(F)(F)F

synonyms

3'-bis(1,1,1,3,3,3-hexafluoro-2-propyl)phosphite
3-HFPP

Origin of Product

United States

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